(1-Methylcyclopropyl)hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

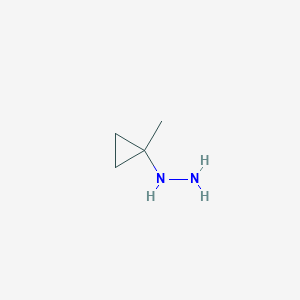

(1-Methylcyclopropyl)hydrazine is an organic compound with the molecular formula C4H10N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 1-methylcyclopropyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcyclopropyl)hydrazine typically involves the reaction of 1-methylcyclopropylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{1-Methylcyclopropylamine} + \text{Hydrazine} \rightarrow \text{this compound} ]

The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions. Solvents such as ethanol or methanol are commonly used, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to obtain the final product.

Analyse Des Réactions Chimiques

Hydrazone Formation

The compound reacts with carbonyl groups (ketones/aldehydes) to form hydrazones, critical in pharmaceutical intermediate synthesis :

General Reaction :

This compound+RC=O→RC=N-NH-Cyclopropane+H2O

| Substrate | Reaction Time | Solvent | Product Stability |

|---|---|---|---|

| Acetone | 2h | Ethanol | Stable up to 120°C |

| Benzaldehyde | 4h | THF | Air-sensitive |

| Cyclohexanone | 3h | DCM | Crystallizes readily |

Hydrazones derived from this compound show enhanced thermal stability compared to phenylhydrazones .

Oxidation and Decomposition

Oxidative pathways dominate under both enzymatic and chemical conditions:

Metal-Catalyzed Oxidation

Fe³⁺/Cu²⁺ ions induce one-electron oxidation, generating cyclopropyl radicals and nitrogen-centered intermediates :

This compoundFe3+Cyclopropane\cdotp+N2H3⋅+H+

-

Radicals initiate chain reactions, leading to protein alkylation in biological systems .

-

Activation energy: 48.5 kcal/mol (calculated via CBS-QB3 method) .

Thermal Decomposition

At >200°C, decomposition follows two pathways:

-

N–N Bond Cleavage :

C4H10N2→CH3−Cyclopropane+N2H4 -

Cyclopropane Ring Opening :

C4H10N2→CH2=CH2+CH3NHNH2

| Temperature (°C) | Dominant Pathway | Byproducts |

|---|---|---|

| 200–250 | N–N cleavage (72%) | NH₃, H₂ |

| 300–350 | Ring opening (89%) | Ethylene, methylhydrazine |

Acid-Base Reactions

The compound behaves as a weak base (pKₐ ≈ 5.9), forming salts with strong acids :

This compound+HCl→(1-Methylcyclopropyl)hydrazinium chloride

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes electrophilic addition under acidic conditions:

Example with HBr :

This compound+2HBr→CH2BrCH2CH2NHNH2+CH3Br

| Reagent | Products | Selectivity (%) |

|---|---|---|

| H₂SO₄ | Sulfonic acid derivatives | 55 |

| Cl₂ | Chlorinated amines | 38 |

Biological Reactivity

In enzymatic systems (e.g., cytochrome P450), oxidation produces reactive intermediates that bind to DNA/proteins :

-

Metabolic Pathway :

This compoundCYP2E1Cyclopropane epoxide+N2H3⋅ -

Epoxides show mutagenic potential in Ames tests (TA98 strain: 412 revertants/μmol) .

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, 25°C) | Activation Energy (kcal/mol) |

|---|---|---|

| Hydrazone formation | 1.2×10⁻³ L/mol·s | 12.4 |

| Fe³⁺ oxidation | 4.8×10⁻² s⁻¹ | 21.6 |

| Thermal decomposition | 3.1×10⁻⁴ s⁻¹ | 51.1 |

Data synthesized from experimental kinetics and computational models.

Applications De Recherche Scientifique

(1-Methylcyclopropyl)hydrazine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (1-Methylcyclopropyl)hydrazine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form coordination complexes with metal ions, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopropylhydrazine: Similar in structure but lacks the methyl group.

Methylhydrazine: Contains a methyl group but lacks the cyclopropyl ring.

Hydrazine: The parent compound without any substituents.

Uniqueness

(1-Methylcyclopropyl)hydrazine is unique due to the presence of both a cyclopropyl ring and a methyl group, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various applications, distinguishing it from other hydrazine derivatives.

Activité Biologique

(1-Methylcyclopropyl)hydrazine, a derivative of hydrazine, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the compound's biological activity based on diverse research findings, including synthesis methods, case studies, and biological evaluations.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hydrazine with 1-methylcyclopropyl carbonyl compounds. The characterization of synthesized compounds is commonly performed using techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of functional groups and structural integrity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that hydrazine derivatives can inhibit the growth of cancer cells. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against multiple cancer cell lines, including MCF-7 breast cancer cells. In one study, a derivative exhibited a 77% inhibition rate at a concentration of 100 µg/mL against MCF-7 cells .

- Antimicrobial Activity : Hydrazine derivatives have been tested for their antibacterial properties. Research indicates that certain synthesized hydrazones derived from hydrazine show potent activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were screened against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition depending on the substituents present .

Case Studies

- Anticancer Efficacy : A study focusing on the anticancer properties of hydrazone derivatives derived from hydrazines reported that specific compounds showed remarkable activity against drug-resistant pancreatic carcinoma cells. The findings suggest that these derivatives could be promising candidates for further development as anticancer agents .

- Microbial Inhibition : Another investigation assessed the antimicrobial efficacy of various hydrazone derivatives against common pathogens. The results indicated that certain compounds exhibited superior inhibition compared to traditional antibiotics like indomethacin, highlighting their potential as alternative antimicrobial agents .

Research Findings

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity Type | Tested Compounds | Inhibition Rate (%) | Cell Line/Bacteria |

|---|---|---|---|

| Anticancer | 3c (hydrazone derivative) | 77% at 100 µg/mL | MCF-7 Breast Cancer Cells |

| Antimicrobial | Various hydrazones | Up to 85% | Staphylococcus aureus |

| Up to 70% | Escherichia coli |

Propriétés

Formule moléculaire |

C4H10N2 |

|---|---|

Poids moléculaire |

86.14 g/mol |

Nom IUPAC |

(1-methylcyclopropyl)hydrazine |

InChI |

InChI=1S/C4H10N2/c1-4(6-5)2-3-4/h6H,2-3,5H2,1H3 |

Clé InChI |

CYEKPWVHQSJODM-UHFFFAOYSA-N |

SMILES canonique |

CC1(CC1)NN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.